molecular formula C17H20F2N4O B12266569 3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile

3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile

Cat. No.: B12266569
M. Wt: 334.36 g/mol
InChI Key: HLFAGHKQIRZCNB-UHFFFAOYSA-N
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Description

3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with difluoropiperidine and pyridine-4-carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the difluoropiperidine intermediate. This intermediate is then reacted with pyridine-4-carbonitrile under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine-1-carbonyl chloride: A related compound used as an intermediate in the synthesis of various organic molecules.

    4-Piperidinylpyridine: Another similar compound with a piperidine and pyridine structure.

Uniqueness

3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H20F2N4O

Molecular Weight

334.36 g/mol

IUPAC Name

3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C17H20F2N4O/c18-17(19)4-9-23(10-5-17)16(24)13-2-7-22(8-3-13)15-12-21-6-1-14(15)11-20/h1,6,12-13H,2-5,7-10H2

InChI Key

HLFAGHKQIRZCNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=C(C=CN=C3)C#N

Origin of Product

United States

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